(Rac)-5-Hydroxy propentofylline-d6

Description

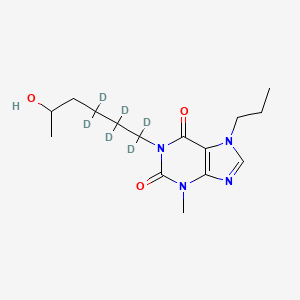

Structure

3D Structure

Properties

Molecular Formula |

C15H24N4O3 |

|---|---|

Molecular Weight |

314.41 g/mol |

IUPAC Name |

1-(1,1,2,2,3,3-hexadeuterio-5-hydroxyhexyl)-3-methyl-7-propylpurine-2,6-dione |

InChI |

InChI=1S/C15H24N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10-11,20H,4-9H2,1-3H3/i5D2,6D2,9D2 |

InChI Key |

CERFGCPAKWKZEK-BHEAPFQRSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(C)O)C([2H])([2H])C([2H])([2H])N1C(=O)C2=C(N=CN2CCC)N(C1=O)C |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)O |

Origin of Product |

United States |

Synthetic Methodologies for Rac 5 Hydroxy Propentofylline D6

In Vitro Studies

While specific in vitro studies focusing solely on (Rac)-5-Hydroxy propentofylline (B1679635) are limited, research on propentofylline provides valuable insights. Propentofylline has been shown to enhance extracellular adenosine (B11128) concentrations, which can have neuroprotective effects. koreascience.kr It is plausible that its active metabolite, (Rac)-5-Hydroxy propentofylline, shares or contributes to these properties.

In Vivo Animal Models

In animal models, the administration of propentofylline has been shown to increase cerebral blood flow. koreascience.kr Pharmacokinetic studies in rats have identified 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine as a urinary metabolite, confirming its formation in vivo. nih.govkoreascience.kr These studies are crucial for understanding the metabolic fate and potential activity of the compound.

Pharmacokinetic Profile

Absorption and Distribution

After oral administration, propentofylline reaches peak plasma concentrations relatively quickly. nih.gov The distribution of the compound and its metabolites throughout the body is a key factor in its pharmacological activity.

Metabolism and Excretion

The primary metabolic pathway for propentofylline is hydroxylation to form 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine. nih.govnih.gov This metabolite can be further metabolized before excretion. nih.gov The rapid metabolism of propentofylline results in a short half-life of the parent compound in plasma. nih.govkoreascience.kr

The following table summarizes the key pharmacokinetic parameters of propentofylline and its hydroxy metabolite in humans after a single oral dose.

| Parameter | Propentofylline | (Rac)-5-Hydroxy Propentofylline |

| Mean Half-life (t½) | 0.74 hr nih.gov | Not explicitly stated |

| Area Under the Curve (AUC) | 508 ng·hr/ml nih.gov | 460 ng·hr/ml nih.gov |

| Maximal Plasma Concentration (Cmax) | 828.4 ng/ml nih.gov | Not explicitly stated |

| Time to Cmax (Tmax) | 2.2 hr nih.gov | Not explicitly stated |

Interaction with Adenosine (B11128) Receptors and Nucleoside Transporters in Research Models

(Rac)-5-Hydroxypropentofylline, also known by its metabolite designation A72,0287, demonstrates a significant interaction with the adenosine system. This includes competitive antagonism at adenosine receptors and inhibition of nucleoside transporters, which are crucial for regulating extracellular adenosine levels.

Binding Affinity and Competition Studies in Vitro

Research on the in vitro effects of (Rac)-5-Hydroxypropentofylline (A72,0287) and its parent compound, propentofylline, has provided specific data on their binding affinities for adenosine A1 and A2 receptors. Both compounds exhibit micromolar affinity for these sites, with a notable preference for the A1 receptor subtype. nih.gov

Saturation analysis of radioligand binding in rat brain sections has shown that propentofylline acts as a competitive inhibitor at both A1 and A2 receptors. This is evidenced by an increase in the dissociation constant (Kd) of the radioligand in the presence of the compound, without a significant change in the maximum binding capacity (Bmax). nih.gov The inhibitory constants (Ki) for propentofylline were found to be approximately 20 µM for A1 receptors and 200 µM for A2 receptors. nih.gov The hydroxy metabolite, (Rac)-5-Hydroxypropentofylline, displays a similar binding profile. nih.govnih.gov

Furthermore, both propentofylline and its hydroxy metabolite are competitive inhibitors of nitrobenzylthioinosine (NBMPR)-sensitive nucleoside transporters, which are key for the reuptake of adenosine from the extracellular space. nih.gov This inhibition of adenosine reuptake can lead to an increase in the local concentration of endogenous adenosine, thereby potentiating its effects. nih.gov

Table 1: In Vitro Binding Affinities of Propentofylline and its Metabolite

| Compound | Target | Affinity (Ki) | Type of Interaction | Research Model |

|---|---|---|---|---|

| Propentofylline | Adenosine A1 Receptor | ~ 20 µM | Competitive Inhibitor | Rat Brain Sections |

| Propentofylline | Adenosine A2 Receptor | ~ 200 µM | Competitive Inhibitor | Rat Brain Sections |

| (Rac)-5-Hydroxypropentofylline (A72,0287) | Adenosine A1 Receptor | Micromolar range | Competitive Inhibitor | Rat Brain Sections |

| (Rac)-5-Hydroxypropentofylline (A72,0287) | Adenosine A2 Receptor | Micromolar range | Competitive Inhibitor | Rat Brain Sections |

| Propentofylline | Nucleoside Transporters | Ki ~ 270 µM | Competitive Inhibitor | Guinea-pig Cardiac Membranes |

| (Rac)-5-Hydroxypropentofylline (A72,0287) | Nucleoside Transporters | Ki ~ 270 µM | Competitive Inhibitor | Guinea-pig Cardiac Membranes |

Modulation of Cellular Signaling Pathways

The interaction of (Rac)-5-Hydroxypropentofylline with adenosine receptors directly modulates intracellular signaling pathways. Adenosine A1 receptor activation is typically coupled to inhibitory G proteins (Gi), leading to a decrease in the activity of adenylyl cyclase and, consequently, reduced levels of cyclic adenosine monophosphate (cAMP). By acting as an antagonist at A1 receptors, (Rac)-5-Hydroxypropentofylline can prevent this inhibitory effect, thereby maintaining or increasing intracellular cAMP levels. nih.gov

Conversely, adenosine A2 receptors are generally coupled to stimulatory G proteins (Gs), and their activation increases cAMP production. The antagonistic action of (Rac)-5-Hydroxypropentofylline at A2 receptors would be expected to attenuate this effect. However, given its lower affinity for A2 receptors, the predominant effect at relevant concentrations is likely the blockade of A1 receptors and inhibition of adenosine uptake. nih.gov

Phosphodiesterase (PDE) Inhibition and its Consequences on Cyclic Nucleotide Metabolism

(Rac)-5-Hydroxypropentofylline is a xanthine (B1682287) derivative and, like other compounds in this class, functions as a phosphodiesterase (PDE) inhibitor. wikipedia.org PDEs are enzymes responsible for the degradation of cyclic nucleotides like cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting these enzymes, (Rac)-5-Hydroxypropentofylline can increase the intracellular concentrations of these second messengers.

Enzymatic Assays for PDE Activity Modulation

Effects on Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels

The inhibition of PDEs by (Rac)-5-Hydroxypropentofylline leads to an accumulation of intracellular cAMP. This effect is compounded by its antagonistic action at A1 adenosine receptors, which, as mentioned, prevents the Gi-mediated inhibition of adenylyl cyclase. nih.gov In functional assays, propentofylline at a concentration of 100 µM was shown to virtually abolish the A1-receptor-mediated inhibition of cAMP accumulation. nih.gov This elevation of cAMP levels is a central aspect of the compound's mechanism of action, leading to the activation of downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway. nih.gov

Interactions with Protein Kinase C (PKC) Systems in Cellular Models

Direct interactions of (Rac)-5-Hydroxypropentofylline with Protein Kinase C (PKC) systems are not extensively documented in the scientific literature. However, the compound's significant impact on the cAMP-PKA signaling cascade suggests potential indirect interactions with PKC pathways. The cAMP/PKA and PKC signaling systems are two major intracellular pathways that can interact and exhibit crosstalk. For example, in some cellular systems, activation of PKA can inhibit PKC signaling.

A study on the neuroprotective effects of propentofylline against β-amyloid-induced apoptosis found that its action was mediated through the cAMP-PKA system. The protective effects were mimicked by a cAMP analog and blocked by a PKA inhibitor. nih.gov This indicates that the primary downstream effector of (Rac)-5-Hydroxypropentofylline's action on cyclic nucleotide levels is likely PKA. While this does not rule out an influence on PKC activity, it suggests that the PKA pathway is the more direct and dominant route for its observed cellular effects. Further research would be necessary to delineate any specific modulatory effects of (Rac)-5-Hydroxypropentofylline on PKC isoforms or their activation states.

Mechanistic Investigations of Propentofylline Metabolism to 5 Hydroxy Propentofylline D6

In Vitro Metabolic Transformation Studies

In vitro methodologies are essential for elucidating the specific enzymes and cellular compartments involved in the metabolism of xenobiotics like propentofylline (B1679635). These studies utilize various biological preparations, from subcellular fractions to isolated enzymes, to reconstruct and analyze metabolic pathways in a controlled laboratory environment.

The conversion of propentofylline to its 5-hydroxy metabolite is an oxidative reaction, a hallmark of Phase I metabolism. youtube.com The principal enzymes responsible for such reactions are the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. youtube.comyoutube.com These enzymes are primarily located in the liver and are responsible for the metabolism of a vast number of drugs. youtube.comyoutube.com

The 5-hydroxylation reaction involves the insertion of an oxygen atom from molecular oxygen into a carbon-hydrogen (C-H) bond on the fifth carbon of propentofylline's oxohexyl side chain. nih.govresearchgate.net This biotransformation increases the polarity of the parent compound. CYP enzymes are the primary catalysts for this type of aliphatic hydroxylation. nih.gov While the specific CYP isoforms responsible for propentofylline 5-hydroxylation (e.g., CYP3A4, CYP2C9) require definitive identification through targeted studies, the involvement of the CYP system is well-established based on the nature of the chemical transformation. researchgate.netnih.gov

Table 1: Key Characteristics of Cytochrome P450 Enzymes in Drug Metabolism

| Feature | Description |

|---|---|

| Enzyme Class | Heme-containing monooxygenases. youtube.com |

| Primary Location | Endoplasmic reticulum of liver cells (microsomes). youtube.com |

| Metabolic Phase | Phase I. youtube.comyoutube.com |

| Primary Reaction | Oxidation, including hydroxylation, dealkylation, and epoxidation. youtube.comresearchgate.net |

| Function | To introduce or unmask functional groups (e.g., -OH), increasing polarity. youtube.comyoutube.com |

Once the primary metabolite, 5-hydroxy propentofylline, is formed, it becomes a substrate for Phase II metabolizing enzymes. Phase II reactions involve conjugation, where an endogenous molecule is added to the metabolite to further increase its water solubility and facilitate excretion. youtube.comyoutube.com Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. youtube.com These enzymes would conjugate with the newly formed hydroxyl group on the 5-hydroxy propentofylline metabolite.

To determine the cellular location of metabolic reactions, in vitro studies employ subcellular fractions isolated from tissues, primarily the liver. thermofisher.com The main fractions used are the S9 fraction, microsomes, and cytosol. nih.gov

Microsomes : These are vesicles formed from the endoplasmic reticulum and contain the highest concentration of CYP enzymes. youtube.comnih.gov Therefore, incubation of propentofylline with liver microsomes is expected to show significant formation of 5-hydroxy propentofylline. nih.govthermofisher.com Studies with the related compound pentoxifylline (B538998) confirm that oxidative metabolism occurs in microsomes. nih.gov

Cytosol : This fraction contains soluble enzymes, including some reductases. nih.govnih.gov For pentoxifylline, reductive metabolism was observed to occur in the cytosol. nih.gov

S9 Fraction : This is a supernatant fraction that contains both microsomes and cytosol, thus providing a wider array of both Phase I and Phase II enzymes. nih.gov It is often used for initial screening to see if a compound is metabolized and to determine if cytosolic enzymes are involved. nih.gov

The predominant formation of 5-hydroxy propentofylline in microsomal incubations would confirm that the reaction is catalyzed by enzymes located in the endoplasmic reticulum, consistent with CYP-mediated hydroxylation.

Table 2: Subcellular Fractions Used in Metabolism Studies

| Fraction | Contents | Primary Metabolic Reactions |

|---|---|---|

| Microsomes | Vesicles of the endoplasmic reticulum; rich in CYP450s and some UGTs. thermofisher.comnih.gov | Phase I (Oxidation), Phase II (Glucuronidation). nih.gov |

| Cytosol | Soluble part of the cytoplasm; contains SULTs, reductases. nih.govnih.gov | Phase II (Sulfation), Phase I (Reduction). nih.gov |

| S9 Fraction | Post-mitochondrial supernatant; combination of microsomes and cytosol. nih.gov | Comprehensive Phase I and Phase II reactions. nih.gov |

To precisely identify which specific enzyme isoform is responsible for a metabolic reaction, studies are conducted using recombinant enzymes. researchgate.net This involves expressing a single human enzyme, such as a particular CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C19), in a host system like bacteria or insect cells. researchgate.net The parent drug is then incubated with each individual recombinant enzyme. nih.gov

By measuring the rate of formation of 5-hydroxy propentofylline in the presence of each specific isoform, researchers can determine which enzyme is the main catalyst for the reaction. nih.gov This approach allows for the calculation of kinetic parameters like K_m and V_max for the most active isoform, providing a detailed understanding of the enzyme's efficiency in carrying out the transformation. nih.gov

Biotransformation Pathways of (Rac)-5-Hydroxy Propentofylline-d6 (B563908)

The metabolic journey of propentofylline does not necessarily end with the formation of the 5-hydroxy metabolite. This primary metabolite can undergo further biotransformation to produce secondary metabolites.

The primary metabolite of propentofylline has been confirmed as 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine (5-hydroxy propentofylline) in both human and rat studies. nih.govnih.gov Research into the broader metabolic profile of propentofylline in rats has led to the identification of additional metabolites. nih.gov

Based on mass spectrometry analysis of rat urine, several monohydroxy- and dihydroxy-propentofylline metabolites have been detected. nih.gov The presence of dihydroxy-metabolites suggests that after the initial 5-hydroxylation, a second hydroxylation can occur at another position on the propentofylline molecule. This would make the dihydroxy-metabolites secondary products derived from the initial 5-hydroxy propentofylline intermediate. These subsequent reactions are also likely catalyzed by CYP enzymes, leading to compounds that are even more polar and more readily excreted from the body.

Metabolic Shunting and Kinetic Isotope Effects with Deuteration

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a recognized strategy in medicinal chemistry to modulate the metabolic fate of a drug. nih.govbiorxiv.org This modulation is primarily due to the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. biorxiv.org Consequently, the cleavage of a C-D bond is slower than that of a C-H bond, which can significantly decrease the rate of metabolic reactions where this bond cleavage is the rate-limiting step. biorxiv.orgnih.gov

In the context of propentofylline metabolism to 5-hydroxy propentofylline-d6, the deuteration is at the 5-position of the hexyl side chain, the primary site of hydroxylation. This strategic placement of deuterium atoms is expected to slow down the rate of oxidation at this position, a reaction commonly catalyzed by cytochrome P450 (P450) enzymes. nih.gov P450 enzymes are a major family of enzymes responsible for the oxidation of many drugs. nih.gov The presence of a significant primary deuterium KIE is strong evidence that hydrogen (or deuterium) abstraction is a rate-limiting or partially rate-limiting step in the reaction. nih.gov

This slowing of the primary metabolic pathway can lead to a phenomenon known as "metabolic shunting." With the main route of metabolism hindered, the parent compound, propentofylline-d6, may be diverted towards alternative metabolic pathways that were previously minor. This can result in an altered metabolite profile and different pharmacokinetic properties for the deuterated compound compared to its non-deuterated counterpart. nih.gov For instance, if N-demethylation is a secondary pathway for propentofylline, its contribution could become more significant when hydroxylation is slowed by deuteration.

The intrinsic primary isotope effects (KH/KD) can be quantified by comparing the intrinsic clearance (CLint) of the deuterated and non-deuterated compounds in vitro. nih.gov While specific data for propentofylline-d6 is not publicly available, studies on other deuterated drugs provide a framework for understanding these effects.

Table 1: Illustrative Kinetic Isotope Effects in Drug Metabolism

| Drug/Analog | Metabolic Reaction | KH/KD (Intrinsic Isotope Effect) | Observation |

|---|---|---|---|

| Enzalutamide vs. d3-ENT | N-demethylation | >1 | The C-D bond is more stable, retarding the major metabolic pathway. nih.gov |

| 3F4AP vs. deuterated 3F4AP | CYP2E1 mediated oxidation | < 1.1 | No significant deuterium kinetic isotope effect was observed in this specific case. biorxiv.org |

This table is illustrative and based on findings from other deuterated compounds to explain the principles of KIE.

Microbial Transformation and Biocatalysis for Derivative Production

Microbial transformation and biocatalysis are increasingly valuable tools in pharmaceutical research and development, offering routes to novel derivatives and enabling more sustainable manufacturing processes. nih.govnih.gov These methods leverage the vast catalytic potential of microorganisms and isolated enzymes to perform specific chemical transformations with high selectivity. mdpi.comnih.gov

The production of derivatives of propentofylline, including its hydroxylated metabolites, can be explored using these biocatalytic approaches. Microorganisms, particularly fungi and bacteria, possess a diverse array of enzymes, such as cytochrome P450 monooxygenases, that can hydroxylate a wide range of substrates. nih.govnih.gov Screening different microbial strains could identify biocatalysts capable of producing (Rac)-5-hydroxy propentofylline or other novel hydroxylated or modified derivatives. nih.gov For example, microbial transformations have been successfully used to hydroxylate compounds like racemic piperitone, yielding various hydroxylated products depending on the fungal strain used. nih.gov

Biocatalysis, using either whole microbial cells or isolated enzymes, offers several advantages for producing pharmaceutical derivatives:

High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, allowing for the targeted modification of complex molecules. nih.govmdpi.com This is particularly advantageous for producing specific enantiomers of chiral drugs.

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions, reducing the environmental impact compared to many traditional chemical syntheses. nih.gov

Novel Transformations: Microbes can catalyze reactions that are difficult to achieve through conventional chemistry. nih.gov

The application of biocatalysis could facilitate the synthesis of not only the primary 5-hydroxy metabolite but also other derivatives through reactions like O-methylation, O-demethylation, or carbonyl reduction. nih.govnih.gov These derivatives are valuable as analytical standards, for studying structure-activity relationships, and as potential new drug candidates themselves. The development of robust biocatalytic processes often involves screening for suitable microorganisms or enzymes, followed by optimization and potential enzyme engineering to enhance performance for large-scale production. nih.gov

Table 2: Examples of Microbial Transformations for Producing Drug-like Molecules

| Substrate | Microorganism | Transformation Type | Product(s) |

|---|---|---|---|

| Racemic piperitone | Botrytis cinerea AM235 | Hydroxylation | 7-hydroxypiperitone. nih.gov |

| Racemic piperitone | Absidia cylindrospora AM336 | Hydroxylation | (-)-(R)-7-hydroxypiperitone, (+)-(4S,6R)-trans-6-hydroxypiperitone, (+)-(4R,6R)-cis-6-hydroxypiperitone. nih.gov |

| 7-methoxyflavanone | Aspergillus niger KB | Carbonyl Reduction | (±)-2,4-cis-7-methoxyflavan-4-ol. nih.gov |

This table presents examples of microbial transformations on other molecules to illustrate the potential for producing derivatives of propentofylline.

Enantioselective Metabolism of Racemic 5-Hydroxy Propentofylline

The hydroxylation of propentofylline at the 5-position of the hexyl side chain creates a new chiral center, meaning that 5-hydroxy propentofylline exists as a pair of enantiomers, (R)-5-hydroxy propentofylline and (S)-5-hydroxy propentofylline. When produced from the achiral propentofylline, this metabolite is formed as a racemic mixture, denoted as (Rac)-5-hydroxy propentofylline. The subsequent metabolism and physiological activity of these enantiomers can differ significantly, making the study of their enantioselective metabolism crucial. nih.gov

Stereospecificity of Enzymatic Hydroxylation Pathways

The enzymes responsible for drug metabolism, particularly cytochrome P450s, are themselves chiral and can interact with substrates in a stereospecific manner. nih.gov This inherent chirality means that even when starting with an achiral molecule like propentofylline, the enzymatic hydroxylation process can be stereoselective, potentially favoring the formation of one enantiomer of 5-hydroxy propentofylline over the other.

However, in many cases, the hydroxylation of a prochiral center results in a racemic or near-racemic mixture of the two enantiomers. The focus then shifts to the stereospecificity of the subsequent metabolism of these enantiomers. The (R)- and (S)-enantiomers of 5-hydroxy propentofylline can be metabolized at different rates by various enzymes. This stereoselectivity is a common feature in drug metabolism and is driven by the three-dimensional fit between the enantiomer and the enzyme's active site. nih.gov

For example, one enantiomer might be a better substrate for a particular P450 isozyme, leading to its faster elimination, while the other enantiomer may be metabolized more slowly or by a different enzymatic pathway altogether. This can lead to different plasma concentrations and durations of action for the two enantiomers, even when they are administered as a racemic mixture. The development of methods to control the regio- and stereoselectivity of enzymatic hydroxylations is an active area of research, with techniques like directed evolution being used to engineer enzymes that can produce a single desired stereoisomer with high purity. nih.gov

Enantiomeric Interconversion and Chiral Inversion Analysis

A further layer of complexity in the stereoselective metabolism of chiral drugs is the possibility of enantiomeric interconversion or chiral inversion. nih.gov This is a metabolic process where one enantiomer is converted into its mirror image in vivo. Such an inversion can significantly complicate the pharmacokinetic and pharmacodynamic profile of a racemic drug.

Chiral inversion analysis investigates the rate and extent of this conversion. For a compound like 5-hydroxy propentofylline, this would involve determining if the (R)-enantiomer can be converted to the (S)-enantiomer, or vice versa. This process can be unidirectional or bidirectional and can occur at different rates in different tissues, such as plasma versus the brain. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (Rac)-5-Hydroxy propentofylline-d6 |

| Propentofylline |

| 5-Hydroxy propentofylline |

| (R)-5-hydroxy propentofylline |

| (S)-5-hydroxy propentofylline |

| Enzalutamide |

| d3-ENT (deuterated enzalutamide) |

| 3F4AP |

| 4AP-d6 |

| Chlorobenzenes |

| Racemic piperitone |

| 7-hydroxypiperitone |

| (-)-(R)-7-hydroxypiperitone |

| (+)-(4S,6R)-trans-6-hydroxypiperitone |

| (+)-(4R,6R)-cis-6-hydroxypiperitone |

| 7-methoxyflavanone |

| (±)-2,4-cis-7-methoxyflavan-4-ol |

| (+)-2,4-trans-7-methoxyflavan-4-ol |

| 4'-hydroxy-7-methoxyflavone |

Pharmacokinetic Studies in Non Human Biological Systems Using Deuterated Analogs

Animal Model Applications in Metabolic Fate Elucidation

The use of animal models is fundamental to understanding the metabolic fate of a drug candidate before it can be considered for human trials. nih.govnih.govnih.govfrontiersin.org These preclinical studies provide essential data on how the body processes a compound, identifying potential metabolites and the routes of their elimination.

Metabolite Identification and Profiling in Animal Excreta and Tissues

Propentofylline (B1679635), a xanthine (B1682287) derivative, undergoes extensive metabolism in the liver. nih.gov Studies in rats have been crucial in identifying its metabolites. Following oral administration of propentofylline to rats, urine is collected to identify the resulting metabolic products. nih.gov One of the key metabolites identified is 3-methyl-1-(5-hydroxyhexyl)-7-propylxanthine, also known as 5-hydroxypropentofylline. nih.gov The identification of this and other monohydroxy- and dihydroxy-propentofylline metabolites is typically achieved through techniques like gas chromatography/mass spectrometry (GC/MS). nih.gov

In such studies, the synthesis of an authentic, non-labeled version of the metabolite, like 5-hydroxypropentofylline, is used as a reference standard to confirm the identity of the metabolite found in the animal's urine. nih.gov The process involves comparing the mass fragmentation patterns of the synthesized standard with those of the metabolites extracted from the biological samples. nih.gov This meticulous process allows for the creation of a metabolic profile, which is crucial for understanding the drug's biotransformation. The quantitative analysis of these metabolites in various tissues and excreta helps to build a comprehensive picture of the drug's disposition. nih.gov

Application of (Rac)-5-Hydroxy Propentofylline-d6 (B563908) as an Internal Standard in Animal PK Studies

In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accuracy and precision. chromforum.orgnih.gov The IS is a compound of known concentration that is added to all samples, including calibration standards and quality controls. It helps to correct for variability during sample preparation and analysis. chromforum.org

A deuterated analog of the analyte, such as (Rac)-5-Hydroxy propentofylline-d6, is considered the gold standard for an internal standard. chromforum.orgnih.gov This is because its chemical and physical properties are nearly identical to the non-deuterated analyte, (Rac)-5-Hydroxy propentofylline. They co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. chromforum.org However, the deuterium (B1214612) atoms give it a higher mass, allowing the mass spectrometer to distinguish it from the analyte. clearsynth.com The use of a stable isotope-labeled internal standard is recommended by regulatory agencies for bioanalytical methods. nih.gov

The table below illustrates a hypothetical dataset from an animal PK study, demonstrating how the concentration of 5-hydroxypropentofylline might be measured over time using this compound as an internal standard.

| Time (hours) | Plasma Concentration of 5-Hydroxypropentofylline (ng/mL) |

| 0.5 | 150.2 |

| 1.0 | 285.6 |

| 2.0 | 450.1 |

| 4.0 | 320.5 |

| 8.0 | 110.8 |

| 12.0 | 45.3 |

| 24.0 | 5.1 |

| This is a hypothetical data table. |

Mechanistic Pharmacokinetic Modeling

Mechanistic pharmacokinetic modeling provides a quantitative framework to understand and predict the disposition of a drug in the body. These models integrate physiological, biochemical, and physicochemical data to simulate the concentration-time profile of a drug in various tissues.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Compound Disposition in Animal Models

Physiologically based pharmacokinetic (PBPK) models are sophisticated mathematical representations of the body's organs and tissues, connected by blood flow. nih.govyoutube.com These models are increasingly used in drug development to predict drug disposition in both preclinical and clinical settings. frontiersin.org For a compound like propentofylline, a PBPK model for a rat would be developed to gain confidence in the model structure and assumptions before constructing a human PBPK model. nih.gov

PBPK models for xanthine derivatives, such as theophylline (B1681296) and caffeine, have been successfully developed to examine pharmacokinetic variability and predict drug-drug interactions. nih.gov These models can be scaled up from animal species to humans by modifying physiological parameters, tissue distribution, and elimination clearances. nih.gov The development of PBPK models can help reduce the number of animal studies required in drug discovery. researchgate.net

Integrating In Vitro Metabolic Data for In Vivo Prediction in Preclinical Models

A key aspect of PBPK modeling is the integration of in vitro data to predict in vivo outcomes, a process known as in vitro-in vivo extrapolation (IVIVE). nih.govfrontiersin.org In vitro systems, such as liver microsomes and hepatocytes, are used to determine the intrinsic clearance of a drug, which is a measure of the metabolic capacity of the liver. nih.gov This in vitro data can then be scaled to predict the in vivo hepatic clearance in preclinical species like mice, rats, dogs, and non-human primates. nih.gov

Significant progress has been made in improving the translation of preclinical pharmacokinetic data through the development of new in vitro and in vivo models. tandfonline.com However, challenges remain, as in vitro systems can sometimes under-predict in vivo clearance. nih.gov Therefore, the accurate prediction of drug interactions and metabolic fate requires careful consideration of the in vitro experimental design and the mathematical models used for extrapolation. nih.gov The goal is to enhance the confidence in human clearance and pharmacokinetic prediction by understanding species differences in drug-metabolizing enzymes and transporters. nih.gov

Tracing Metabolic Pathways and Turnover Rates Using Deuterium Labels

Deuterium-labeled compounds are powerful tools for tracing the metabolic fate of drugs and understanding the dynamics of metabolic pathways. clearsynth.comnih.gov The replacement of hydrogen with deuterium, a stable, heavy isotope, allows researchers to follow the journey of a molecule through the body without altering its fundamental chemical properties. clearsynth.com

The use of deuterium labeling can provide valuable insights into the metabolic pathways and clearance rates of drug candidates. clearsynth.com By administering a deuterium-labeled drug, researchers can track the appearance of labeled metabolites in various biological fluids and tissues. This technique, often coupled with mass spectrometry, allows for the precise mapping of biotransformation pathways. acs.org Furthermore, deuterium labeling can be used to study the turnover rates of proteins and other macromolecules, providing a dynamic view of cellular processes. nih.gov For instance, deuterium metabolic imaging can trace the flux of substrates through metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov This approach offers a powerful method for understanding the intricate network of metabolic reactions that a drug molecule encounters within a biological system. researchgate.net

Quantitative Tracing of Carbon and Hydrogen Flux

In pharmacokinetic studies, a deuterated version of a drug, such as propentofylline-d6, is administered to a non-human biological system. This deuterated parent compound follows the same metabolic pathways as its non-deuterated counterpart. nih.gov One of the key metabolic transformations for propentofylline is the reduction of a keto group to a secondary alcohol, resulting in the formation of 5-hydroxypropentofylline. nih.govresearchgate.net When propentofylline-d6 is administered, the resulting metabolite is this compound.

The presence of the six deuterium atoms (d6) acts as a stable isotopic label. This label allows for the precise differentiation and quantification of the exogenously administered and metabolized compound from any endogenously present, non-deuterated versions using mass spectrometry (MS). nih.gov By measuring the ratio of the deuterated metabolite to its non-deuterated form in samples such as plasma, urine, or specific tissues over time, researchers can calculate the metabolic flux—the rate of conversion of the parent drug to the metabolite. nih.gov

Table 1: Representative Data for Metabolic Flux of this compound in Primate Plasma Following Administration of Propentofylline-d6

| Time (Hours) | This compound Concentration (ng/mL) | Labeled Fraction (%) | Calculated Metabolic Flux (nmol/hr) |

| 0.5 | 50.2 | 99.8 | 100.4 |

| 1.0 | 125.8 | 99.5 | 125.2 |

| 2.0 | 250.1 | 99.1 | 123.8 |

| 4.0 | 180.5 | 98.2 | 44.2 |

| 8.0 | 60.3 | 97.5 | 7.3 |

| 12.0 | 20.1 | 97.1 | 1.6 |

This table is a representative example based on typical methodologies for quantitative flux analysis and does not represent actual experimental data.

Investigation of Deuterium Loss and Exchange in Biological Systems

A critical aspect of using deuterated analogs in metabolic studies is assessing the stability of the isotopic label. mdpi.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which is the basis for the kinetic isotope effect that can alter metabolism rates. researchgate.netwikipedia.org However, under certain physiological conditions, deuterium atoms can be lost from the molecule through a process called hydrogen-deuterium exchange (HDX). wikipedia.org This exchange can be spontaneous, catalyzed by enzymes, or influenced by the local pH environment. mdpi.commednexus.org

Investigating the potential for deuterium loss from this compound is crucial for the accuracy of quantitative studies. If deuterium is lost and replaced by hydrogen from the biological system (a process known as back-exchange), it can lead to an underestimation of the metabolite's concentration, thereby skewing pharmacokinetic calculations. nih.govnih.gov

Studies in non-human systems are designed to quantify the rate and extent of this deuterium loss. This is often achieved by high-resolution mass spectrometry, which can distinguish between molecules containing the full d6 label and those that have lost one or more deuterium atoms (d5, d4, etc.). mednexus.org By incubating this compound in plasma or tissue homogenates from various species, researchers can determine the stability of the label in different biological matrices and identify factors that may promote exchange. nih.govnih.gov This information is vital for validating the use of the deuterated analog as a reliable tracer in definitive pharmacokinetic experiments.

Table 2: Representative Data for In Vitro Deuterium Loss from this compound in Rat Liver Microsomes

| Incubation Time (Minutes) | % of d6-Isotopologue Remaining | % of d5-Isotopologue Detected | % of d4-Isotopologue Detected |

| 0 | 100.0 | 0.0 | 0.0 |

| 30 | 99.6 | 0.4 | <0.1 |

| 60 | 99.1 | 0.9 | <0.1 |

| 120 | 98.3 | 1.6 | 0.1 |

| 240 | 96.8 | 3.0 | 0.2 |

This table is a representative example illustrating potential deuterium loss based on in vitro stability assays and does not represent actual experimental data.

Future Research Directions

Development of Novel Deuterated Analogues for Specific Metabolic Probing

The primary use of deuterated compounds like (Rac)-5-Hydroxy propentofylline-d6 (B563908) has been as internal standards for quantitative analysis. However, a significant future direction involves the synthesis of novel, strategically deuterated analogues to serve as probes for specific metabolic pathways. This approach is centered on the kinetic isotope effect (KIE), a phenomenon where the replacement of a hydrogen atom with a heavier deuterium (B1214612) atom can slow down a chemical reaction if the breaking of that C-H bond is a rate-determining step. portico.orgtaylorandfrancis.com

Medicinal chemists have long utilized the deuterium KIE to intentionally slow the cytochrome P450 (CYP450) mediated metabolism of drug candidates. portico.orgresearchgate.net By selectively placing deuterium at known or suspected sites of metabolism on a parent drug molecule, researchers can:

Elucidate Metabolic Pathways: If deuteration at a specific site slows the formation of a particular metabolite, it provides strong evidence that the enzymatic reaction at that position is a key part of the metabolic pathway. taylorandfrancis.com

Modulate Pharmacokinetics: Strategic deuteration can be used to create drug candidates with improved pharmacokinetic profiles, potentially leading to lower or less frequent dosing. nih.gov

Future research will involve synthesizing a wider range of deuterated versions of a compound to be evaluated. nih.gov This will allow for a more detailed mapping of metabolic switching, where blocking one pathway may shunt the drug's biotransformation through alternative routes. taylorandfrancis.com

Advanced Computational Chemistry Approaches for Predicting Metabolic Fate and Kinetic Isotope Effects

The prediction of a drug's metabolic fate is a critical step in development. Advanced computational chemistry offers powerful tools to model these processes in silico, saving time and resources. Future research will increasingly integrate these computational approaches with the study of deuterated compounds.

Key computational methods include:

Quantum Mechanics/Molecular Mechanics (QM/MM): These combined potentials allow for the detailed modeling of a drug molecule interacting with the active site of a metabolizing enzyme. nih.gov The QM portion accurately describes the electronic changes during bond-breaking and bond-forming, while the MM portion models the larger protein environment. nih.gov

Predicting Sites of Metabolism: Computational models can calculate the activation energies required for metabolism to occur at different positions on a molecule, thereby predicting the most likely "soft spots" for enzymatic attack.

Calculating Kinetic Isotope Effects: A significant advancement is the ability to computationally predict the KIE for a given reaction. youtube.comed.ac.uk By modeling the transition states for both the hydrogenated and deuterated compounds, the expected difference in reaction rates can be calculated. youtube.com This allows researchers to prioritize which deuterated analogues to synthesize for experimental validation.

The synergy between computational prediction and experimental validation is a powerful paradigm. ed.ac.uk For instance, if a computational model predicts a large KIE at a specific position, (Rac)-5-Hydroxy propentofylline-d6 or a newly synthesized analogue could be used in in vitro studies with liver microsomes to confirm the prediction. portico.org

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) to Elucidate Comprehensive Metabolic Networks

To achieve a holistic view of drug metabolism, future research must move beyond single-pathway analyses and embrace a systems biology approach. nih.govfrontiersin.org This involves integrating data from multiple "omics" technologies to build comprehensive models of metabolic networks. mdpi.comomicstutorials.com

The integration of different omics data provides a more complete picture: mdpi.comomicstutorials.comnih.gov

Metabolomics: Using high-resolution mass spectrometry, metabolomics can identify and quantify the full spectrum of metabolites derived from a drug. When a deuterated standard like this compound is used, it allows for the clear distinction of drug-derived molecules from the thousands of endogenous metabolites in a biological sample.

Proteomics: This technique identifies and quantifies the proteins present in a sample. In drug metabolism studies, proteomics can identify the specific drug-metabolizing enzymes (e.g., CYP450s, UGTs) that are expressed in the liver or other tissues.

Transcriptomics: By measuring gene expression (RNA), transcriptomics can reveal which enzymes are being actively synthesized, providing another layer of information about metabolic capacity.

Exploration of this compound in Comparative Animal Metabolism Studies

Preclinical studies in animals are a cornerstone of drug development, but extrapolating the results to humans can be challenging due to interspecies differences in drug metabolism. nih.gov The use of deuterated compounds like this compound is invaluable in comparative metabolism studies to bridge this translational gap.

The stable isotope label provides a clear and unambiguous signal, allowing researchers to track the fate of the compound and its metabolites across different species. This is critical for identifying species-specific metabolic pathways, which can have significant implications for both efficacy and toxicity. researchgate.net For example, a metabolite that is minor in rats could be major in humans, or vice-versa.

Future research in this area will focus on:

Direct Comparison: Administering the deuterated compound to various preclinical species (e.g., rodents, dogs, non-human primates) and comparing the resulting metabolite profiles to those from human-derived in vitro systems (like human liver microsomes).

Advanced Animal Models: Utilizing humanized animal models, such as mice with transplanted human liver cells or those genetically engineered to express human drug-metabolizing enzymes. Studying the metabolism of a deuterated compound in these models can provide a more accurate prediction of its fate in humans.

Informing Clinical Studies: A thorough understanding of the interspecies metabolic differences, gained through studies with deuterated analogues, helps in designing more efficient and safer first-in-human clinical trials. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.